

Discovery of Triazolo-pyridazine Derivatives as c-Met Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: 6-Methyl-[1,2,4]triazolo[4,3-
b]pyridazine

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This in-depth technical guide details the discovery and preclinical evaluation of triazolo-pyridazine derivatives as potent and selective inhibitors of the c-Met receptor tyrosine kinase. This document provides a comprehensive overview of the core findings, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to c-Met and Its Role in Cancer

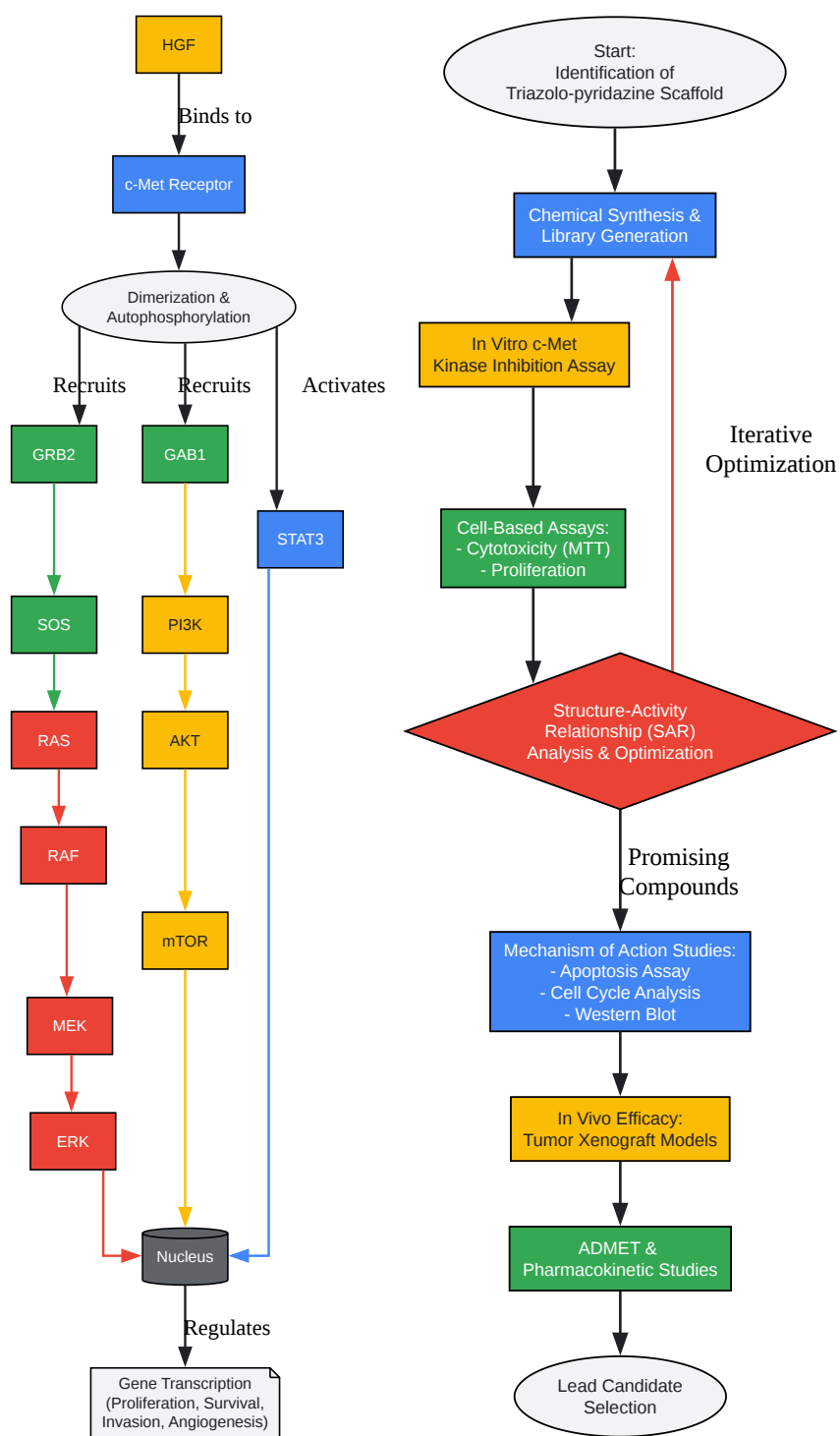
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, cell proliferation, motility, and tissue repair.^[1] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival, and migration.^{[1][2]}

Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is implicated in the development and progression of numerous human cancers.^{[1][3]} Aberrant c-Met activation can lead to increased tumor cell proliferation, survival, invasion, and metastasis, making it a compelling target for anticancer drug development.^[4] Triazolo-pyridazine derivatives have emerged as a promising

class of small molecule inhibitors that can effectively target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling.

The c-Met Signaling Pathway

The binding of HGF to the c-Met receptor initiates a complex network of intracellular signaling events that are crucial for both normal physiological functions and pathological processes in cancer. The following diagram illustrates the key components and interactions within the c-Met signaling cascade.



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